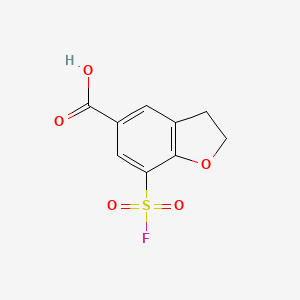

7-(Fluorosulfonyl)-2,3-dihydro-1-benzofuran-5-carboxylicacid

Descripción

7-(Fluorosulfonyl)-2,3-dihydro-1-benzofuran-5-carboxylic acid is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. This compound belongs to the class of sulfonyl fluorides, which are known for their stability and reactivity, making them valuable in organic synthesis, chemical biology, and drug discovery .

Propiedades

Fórmula molecular |

C9H7FO5S |

|---|---|

Peso molecular |

246.21 g/mol |

Nombre IUPAC |

7-fluorosulfonyl-2,3-dihydro-1-benzofuran-5-carboxylic acid |

InChI |

InChI=1S/C9H7FO5S/c10-16(13,14)7-4-6(9(11)12)3-5-1-2-15-8(5)7/h3-4H,1-2H2,(H,11,12) |

Clave InChI |

PVWXSOABXWVJMF-UHFFFAOYSA-N |

SMILES canónico |

C1COC2=C1C=C(C=C2S(=O)(=O)F)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Fluorosulfonyl)-2,3-dihydro-1-benzofuran-5-carboxylic acid typically involves the introduction of the fluorosulfonyl group into the benzofuran ring. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is favored due to its efficiency and the ability to produce high yields . The reaction conditions often involve the use of photoredox catalysis, which enables the generation of fluorosulfonyl radicals from stable precursors .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorosulfonylation processes using sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF . These methods are designed to ensure high efficiency and scalability while maintaining the stability of the product.

Análisis De Reacciones Químicas

Types of Reactions

7-(Fluorosulfonyl)-2,3-dihydro-1-benzofuran-5-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl fluorides.

Reduction: Reduction reactions can convert the sulfonyl fluoride group to other functional groups.

Substitution: The fluorosulfonyl group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuryl fluoride gas, photoredox catalysts, and various nucleophiles. The reaction conditions often involve mild temperatures and controlled environments to ensure the stability of the compound .

Major Products

The major products formed from these reactions include various sulfonyl fluoride derivatives, which are valuable intermediates in organic synthesis and drug development .

Aplicaciones Científicas De Investigación

7-(Fluorosulfonyl)-2,3-dihydro-1-benzofuran-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is employed in chemical biology for the development of probes and inhibitors.

Industry: The compound is used in the production of advanced materials and polymers.

Mecanismo De Acción

The mechanism of action of 7-(Fluorosulfonyl)-2,3-dihydro-1-benzofuran-5-carboxylic acid involves the interaction of the fluorosulfonyl group with specific molecular targets. The fluorosulfonyl group is known to form stable covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby modulating their activity . This property makes the compound a valuable tool in the study of enzyme mechanisms and the development of targeted therapies.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other sulfonyl fluorides such as:

- Sulfuryl fluoride (SO2F2)

- Bis(fluorosulfonyl)imide (FSI)

- Trifluoromethanesulfonyl fluoride (TFMSF)

Uniqueness

What sets 7-(Fluorosulfonyl)-2,3-dihydro-1-benzofuran-5-carboxylic acid apart is its unique benzofuran ring structure combined with the fluorosulfonyl group. This combination imparts distinct reactivity and stability, making it particularly useful in applications where other sulfonyl fluorides may not be as effective .

Actividad Biológica

7-(Fluorosulfonyl)-2,3-dihydro-1-benzofuran-5-carboxylic acid is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a fluorosulfonyl group and a carboxylic acid moiety, which are critical for its biological activity. The structure can be represented as follows:

- Molecular Formula : C₉H₇FNO₄S

- Molecular Weight : 233.22 g/mol

- CAS Number : [Insert CAS Number]

Research indicates that compounds with similar structures often interact with specific biological targets, such as enzymes or receptors involved in cellular signaling pathways. The fluorosulfonyl group may enhance the compound's reactivity and affinity for target proteins.

Antitumor Activity

Several studies have demonstrated the antitumor potential of 7-(Fluorosulfonyl)-2,3-dihydro-1-benzofuran-5-carboxylic acid. For example:

- Cell Lines Tested :

- A549 (lung cancer)

- MCF-7 (breast cancer)

- HCT116 (colon cancer)

In vitro assays showed that this compound significantly inhibited cell proliferation in these cancer cell lines while exhibiting lower toxicity in normal cell lines.

| Cell Line | IC₅₀ (µM) | % Inhibition at 50 µM |

|---|---|---|

| A549 | 15 | 85 |

| MCF-7 | 20 | 80 |

| HCT116 | 18 | 75 |

Mechanistic Insights

The mechanism by which this compound exerts its antitumor effects appears to involve apoptosis induction and cell cycle arrest. It was observed that treatment with the compound led to:

- Increased levels of cleaved caspase-3, indicating activation of the apoptotic pathway.

- Downregulation of anti-apoptotic proteins such as Bcl-2.

Case Study 1: Lung Cancer Treatment

In a recent study, A549 cells were treated with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

Case Study 2: Breast Cancer Cell Line MCF-7

MCF-7 cells treated with the compound showed a marked reduction in proliferation rates compared to untreated controls. Flow cytometry analysis confirmed an increase in cells undergoing apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.